Tyr-Pro-Phe-D-Phg-NH2

Opioid receptor binding Mu-opioid receptor affinity Endomorphin SAR

Tyr-Pro-Phe-D-Phg-NH2 (CHEMBL208990) is a synthetic tetrapeptide belonging to the endomorphin-2 (EM-2) analog class, in which the C-terminal L-Phe⁴ residue of the native ligand (Tyr-Pro-Phe-Phe-NH₂) is replaced by D-phenylglycine (D-Phg). This substitution introduces a constrained, non-proteinogenic D-amino acid at position 4, placing it among a series of endomorphin-2 and morphiceptin derivatives designed to probe the structural requirements for mu-opioid receptor (MOR) binding, selectivity, and in vivo stability.

Molecular Formula C31H35N5O5
Molecular Weight 557.6 g/mol
Cat. No. B10853833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Pro-Phe-D-Phg-NH2
Molecular FormulaC31H35N5O5
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)N
InChIInChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)30(40)34-25(19-20-8-3-1-4-9-20)29(39)35-27(28(33)38)22-10-5-2-6-11-22/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27+/m0/s1
InChIKeyUUUCKSPURQXDKV-YIPNQBBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyr-Pro-Phe-D-Phg-NH2: A Position-4 D-Phenylglycine Endomorphin-2 Analog for Mu-Opioid Receptor Research and Analgesic Discovery


Tyr-Pro-Phe-D-Phg-NH2 (CHEMBL208990) is a synthetic tetrapeptide belonging to the endomorphin-2 (EM-2) analog class, in which the C-terminal L-Phe⁴ residue of the native ligand (Tyr-Pro-Phe-Phe-NH₂) is replaced by D-phenylglycine (D-Phg) [1]. This substitution introduces a constrained, non-proteinogenic D-amino acid at position 4, placing it among a series of endomorphin-2 and morphiceptin derivatives designed to probe the structural requirements for mu-opioid receptor (MOR) binding, selectivity, and in vivo stability [2]. As an investigational MOR ligand, it serves as a research tool for studying opioid receptor structure–activity relationships (SAR) and as a candidate scaffold for analgesic development with potentially differentiated pharmacokinetic properties compared to the native endomorphin peptides [3].

Why Tyr-Pro-Phe-D-Phg-NH2 Cannot Be Generically Substituted by Endomorphin-2 or Other Position-4 Analogs in Opioid Research and Procurement


Even single-residue modifications in the endomorphin tetrapeptide scaffold produce divergent pharmacological profiles that render simple analog substitution scientifically invalid [1]. Replacement of Phe⁴ with D-Phg alters not only binding affinity and selectivity across mu, delta, and kappa opioid receptors, but also resistance to proteolytic degradation by brain peptidases and the duration of antinociceptive action in vivo [2]. Consequently, procurement decisions between Tyr-Pro-Phe-D-Phg-NH₂, its L-Phg diastereomer, its positional isomer (D-Phg at position 3), or the native endomorphin-2 ligand cannot rely on class-level assumptions: each compound occupies a distinct point in the affinity–selectivity–stability parameter space and must be individually validated for the intended experimental or screening context [3].

Quantitative Differentiation Guide: Tyr-Pro-Phe-D-Phg-NH2 vs. Endomorphin-2 and Related Analogs — Receptor Binding, Selectivity, and In Vivo Duration


Mu-Opioid Receptor (MOR) Binding Affinity: Tyr-Pro-Phe-D-Phg-NH2 vs. Endomorphin-2

Tyr-Pro-Phe-D-Phg-NH2 binds to the rat mu-opioid receptor with a pKi of 6.67 (corresponding to a Ki of approximately 214 nM), as reported in the Biased Signaling Atlas from ChEMBL-curated data [1]. In contrast, the parent ligand endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) displays a Ki of 0.69 nM at the human mu-opioid receptor, representing roughly 310-fold higher affinity [2]. This substantial affinity reduction demonstrates that the D-Phg⁴ substitution imposes a significant penalty on MOR binding, likely due to the altered spatial disposition of the C-terminal aromatic ring and the absence of the flexible methylene side chain present in Phe [3].

Opioid receptor binding Mu-opioid receptor affinity Endomorphin SAR

In Vivo Antinociceptive Duration: Prolonged Effect of D-Phg⁴ Substitution vs. Native Endomorphin-2

In the mouse hot-plate test, Tyr-Pro-Phe-D-Phg-NH2 (referred to as [Phg⁴]EM-2/morphiceptin) exhibited potent antinociceptive activity with effects that were notably more prolonged compared to the native endomorphin-2 ligand [1]. While the parent peptide endomorphin-2 showed rapid onset but short duration of action, the D-Phg⁴ analog produced an extended antinociceptive time course, directly attributed to the enhanced resistance of the D-amino acid-containing peptide to enzymatic degradation by mouse brain homogenate [2]. Exact numerical duration values are not publicly accessible from the abstract record; primary data reside in the full text of Gao et al., 2006, Table 3 or equivalent [3].

Antinociception Hot-plate test Peptide half-life In vivo pharmacology

Metabolic Stability in Brain Homogenate: D-Phg⁴ vs. L-Phg⁴ and Native Phe⁴

The Gao et al. (2006) study directly measured the half-lives of degradation for a series of endomorphin-2 analogs incubated with mouse brain homogenate, providing a direct comparison among D-Phg⁴, L-Phg⁴, and the native Phe⁴ peptides [1]. Incorporation of D-phenylglycine at position 4 is expected to confer significant protection against aminopeptidase and carboxypeptidase cleavage due to the non-natural D-configuration, while the absence of the β-methylene group in Phg (compared to Phe) further alters the steric fit at the enzyme active site [2]. The precise fold-increase in half-life relative to endomorphin-2 is reported in the full-text data tables; the abstract confirms that degradation half-lives were systematically determined and correlated with in vivo duration [3].

Proteolytic stability Brain homogenate degradation D-amino acid peptides Peptide half-life

Recommended Procurement and Research Application Scenarios for Tyr-Pro-Phe-D-Phg-NH2 Based on Experimental Evidence


Structure–Activity Relationship (SAR) Studies of the Endomorphin C-Terminal Pharmacophore

Tyr-Pro-Phe-D-Phg-NH2 serves as a critical comparator in SAR libraries exploring the steric and electronic requirements of the endomorphin position-4 residue. Its D-Phg side chain, lacking the β-methylene group of native Phe, constrains the C-terminal aromatic ring orientation and eliminates side-chain flexibility, enabling systematic dissection of the conformational determinants of MOR binding and activation [1]. Pairing this compound with its L-Phg⁴ diastereomer and the native Phe⁴ analog allows researchers to isolate the contributions of stereochemistry and side-chain length to receptor pharmacology [2].

Prolonged-Action MOR Agonist Research for Pain Models Requiring Sustained Target Engagement

For in vivo rodent pain models where the rapid clearance of native endomorphin-2 limits its utility, Tyr-Pro-Phe-D-Phg-NH2 offers a qualitatively longer duration of antinociceptive action in the hot-plate test [3]. This makes it a preferred research tool for studying sustained MOR-mediated analgesia, tolerance development with extended receptor activation, and the relationship between peptide degradation kinetics and in vivo pharmacodynamics [4]. Procurement of this analog over endomorphism-2 is indicated when the experimental design demands prolonged CNS exposure after single-dose central administration.

Peptide Stability and Brain Peptidase Resistance Profiling

The D-Phg⁴ modification provides a defined chemical probe for assessing the contribution of C-terminal D-amino acid substitution to resistance against brain aminopeptidases and carboxypeptidases [5]. Researchers developing proteolytically stable opioid peptide therapeutics can use Tyr-Pro-Phe-D-Phg-NH2 as a benchmark for stability gains achievable through single-residue D-amino acid replacement, quantifying half-life extension in brain homogenate assays relative to all-L endomorphin-2 controls [6].

Opioid Receptor Subtype Selectivity Profiling and Off-Target Screening Panels

Given the divergent mu/delta/kappa selectivity ratios between Tyr-Pro-Phe-D-Phg-NH2, endomorphin-2, and other position-4 variants, this compound is suitable for inclusion in opioid receptor selectivity screening panels [7]. Its distinct pharmacological fingerprint aids in calibrating assay systems and validating receptor-subtype selectivity of novel opioid ligands, ensuring that observed functional responses can be attributed to specific opioid receptor subtypes with appropriate control peptides [8].

Quote Request

Request a Quote for Tyr-Pro-Phe-D-Phg-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.